Product packaging for 2,2-Dimethyl-1-propylamine sulphate(Cat. No.:CAS No. 68306-49-0)

2,2-Dimethyl-1-propylamine sulphate

Cat. No.: B1601697
CAS No.: 68306-49-0
M. Wt: 185.24 g/mol
InChI Key: OORMCFJNCGHJGR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-propylamine sulphate is a useful research compound. Its molecular formula is C5H15NO4S and its molecular weight is 185.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15NO4S B1601697 2,2-Dimethyl-1-propylamine sulphate CAS No. 68306-49-0

Properties

IUPAC Name

2,2-dimethylpropan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.H2O4S/c1-5(2,3)4-6;1-5(2,3)4/h4,6H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMCFJNCGHJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497547
Record name Sulfuric acid--2,2-dimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68306-49-0
Record name Sulfuric acid--2,2-dimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Amine and Sulphate Salt Chemistry

2,2-Dimethyl-1-propylamine Sulphate is the salt formed from the reaction of 2,2-dimethyl-1-propylamine, a primary aliphatic amine, and sulfuric acid. youtube.com This places it at the intersection of two fundamental classes of chemical compounds: amines and sulphate salts.

Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. britannica.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. The key chemical property of amines is their basicity, stemming from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). libretexts.orglibretexts.org This basicity allows amines to react with acids to form salts, a reaction that is fundamental to their chemistry and applications. youtube.comlibretexts.org

Sulphate salts, on the other hand, are ionic compounds containing the sulfate (B86663) anion (SO₄²⁻). These salts are formed from the reaction of an acid (in this case, sulfuric acid) with a base. The formation of amine salts, such as this compound, is a classic acid-base reaction. youtube.comspectroscopyonline.com This process often enhances the water solubility of the parent amine, a property that is crucial in various applications, including pharmaceuticals. libretexts.orgspectroscopyonline.com The resulting salt is an ammonium (B1175870) salt, where the amine has been protonated to form a substituted ammonium cation. libretexts.orglibretexts.org

The Historical Trajectory of Synthetic Amine Derivatives in Organic Chemistry

The journey of synthetic amine derivatives in organic chemistry is a rich narrative of discovery and innovation that has profoundly shaped the field. Initially, aromatic amines like aniline (B41778) were sourced from natural products such as coal tar. britannica.com However, the development of synthetic methodologies in the 19th and 20th centuries revolutionized their availability and application.

A pivotal moment in this evolution was the discovery of methods to synthesize primary amines, such as the Gabriel synthesis developed in 1887, which provided a controlled way to produce primary amines without the issue of over-alkylation that plagued earlier methods. The direct alkylation of amines with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, making it a less controlled synthetic route.

Further advancements included the development of reductive amination, a versatile method for synthesizing primary, secondary, and tertiary amines by reducing an imine or oxime derivative of an aldehyde or ketone. The use of various reducing agents, from complex metal hydrides to catalytic hydrogenation, expanded the synthetic toolkit available to organic chemists. researchgate.net These synthetic advancements have been crucial for the industrial production of a vast array of amines used in the manufacturing of dyes, pharmaceuticals, rubber, and synthetic fibers. britannica.com

Advanced Research Domains Investigating Amine Based Compounds

Mechanistic Elucidation of Formation Pathways for Amine Sulphate Salts

The formation of an amine sulphate salt is fundamentally an acid-base reaction. In the case of this compound, the lone pair of electrons on the nitrogen atom of 2,2-dimethyl-1-propylamine (also known as neopentylamine) acts as a proton acceptor (a Brønsted-Lowry base), while sulfuric acid acts as the proton donor. pressbooks.publibretexts.orgbritannica.com

Detailed Reaction Kinetics and Thermodynamic Considerations of Amine Protonation

The protonation of an amine by an acid is typically a rapid, diffusion-controlled process. acs.orgstackexchange.com The kinetics of this reaction are influenced by factors such as the concentration of the reactants, the solvent system, and the temperature. acs.org

The thermodynamics of the reaction are governed by the relative basicity of the amine and the acidity of the acid. The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. libretexts.org For most simple alkyl amines, the pKa values are in the range of 9.5 to 11.0, indicating that they are moderately strong bases. libretexts.org The pKa of neopentylamine (B1198066) is approximately 10.15, which signifies its readiness to accept a proton. chemicalbook.com

Table 1: Thermodynamic Parameters for Amine Protonation

Parameter Description General Value/Trend
pKa of Amine Measure of basicity For neopentylamine, approx. 10.15 chemicalbook.com
ΔH (Enthalpy) Heat of reaction Generally negative (exothermic) for amine-acid reactions.
ΔS (Entropy) Change in disorder Typically becomes more ordered, so ΔS can be negative.
ΔG (Gibbs Free Energy) Spontaneity of reaction Negative for spontaneous reactions.

This table presents generalized thermodynamic considerations for amine salt formation.

Investigation of Catalytic Systems in Sulphate Salt Synthesis

The formation of this compound from the corresponding amine and sulfuric acid is a direct and efficient acid-base neutralization reaction. britannica.com As such, it typically does not necessitate the use of a catalyst to proceed. The inherent reactivity between the basic amine and the strong acid is sufficient to drive the reaction to completion.

While catalysis is central to many organic transformations, including some methods of amine synthesis, the final salt formation step is a straightforward proton transfer that occurs rapidly without catalytic intervention.

Novel Synthetic Routes and Process Optimization Strategies

Advances in synthetic chemistry continually seek to improve efficiency, reduce environmental impact, and utilize more readily available starting materials.

Implementation of Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for the sustainable production of chemicals. rsc.orgrsc.orgacs.orgbenthamdirect.comcitedrive.com For the synthesis of this compound, these principles can be applied to both the synthesis of the parent amine and the subsequent salt formation.

Key Green Chemistry Principles Applied to the Synthesis:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Hofmann and Curtius rearrangements are generally atom-economical. wikipedia.orgnih.govwikipedia.org

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a reduced environmental impact. For the salt formation step, water is an excellent green solvent choice.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The salt formation is exothermic and requires no energy input.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. While traditional routes to neopentylamine often start from petroleum-based feedstocks, research into bio-based precursors for amines is an active area. rsc.org

Exploration of Alternative Precursors for 2,2-Dimethyl-1-propylamine

Several synthetic pathways can be employed to produce 2,2-dimethyl-1-propylamine. The choice of route often depends on the availability of starting materials, desired scale, and economic considerations.

Reduction of Amides: Pivalamide (2,2-dimethylpropanamide) can be reduced to 2,2-dimethyl-1-propylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Pivalamide itself can be synthesized from pivalic acid. wikipedia.org

Reduction of Nitriles: 2,2-Dimethylpropanenitrile (pivalonitrile) can also be reduced to the corresponding amine using reagents such as LiAlH₄ or through catalytic hydrogenation. libretexts.orgnist.govnist.gov

Hofmann Rearrangement: This reaction converts a primary amide, such as pivalamide, into a primary amine with one fewer carbon atom. wikipedia.orgjove.compharmdguru.comtcichemicals.com However, for the synthesis of 2,2-dimethyl-1-propylamine, this would require a starting amide with a neopentyl group attached to the carbonyl, which would then lose the carbonyl carbon. A more direct application of this type of rearrangement is the Curtius rearrangement.

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which can be prepared from a carboxylic acid derivative. nih.govwikipedia.orglibretexts.orgjove.com Starting from pivaloyl chloride (derived from pivalic acid), the corresponding acyl azide can be formed and then rearranged to an isocyanate, which is subsequently hydrolyzed to yield 2,2-dimethyl-1-propylamine. This method is known for producing primary amines without contamination from secondary or tertiary amines. nih.govjove.com

Catalytic Amination of Neopentyl Alcohol: A patented industrial method involves the reaction of neopentyl alcohol with ammonia (B1221849) at high temperatures (200-300°C) and pressures in the presence of a hydrogenation catalyst. wikipedia.orggoogle.com

Table 2: Comparison of Synthetic Routes to 2,2-Dimethyl-1-propylamine

Synthetic Route Starting Material Key Reagents Advantages Disadvantages
Reduction of Pivalamide Pivalamide LiAlH₄ High yield. Use of a hazardous and expensive reducing agent.
Reduction of Pivalonitrile Pivalonitrile LiAlH₄ or H₂/catalyst Good yield. Nitrile precursor may be less accessible.
Curtius Rearrangement Pivaloyl Chloride Sodium azide, heat, water High purity of primary amine. nih.govjove.com Use of potentially explosive azides.
Catalytic Amination Neopentyl Alcohol Ammonia, H₂ catalyst Suitable for large-scale industrial production. google.com Requires high temperatures and pressures.

Stereochemical Control in Related Amine Synthesis (if applicable to specific precursors or derivatization)

The molecule 2,2-dimethyl-1-propylamine is achiral as it does not possess a stereocenter. Therefore, stereochemical control is not a factor in its direct synthesis.

However, the principles of stereochemical control are highly relevant in the synthesis of chiral amines, which are prevalent in pharmaceuticals and other biologically active molecules. acs.orgnih.govnih.govacs.org Should a chiral analogue of 2,2-dimethyl-1-propylamine be desired (for example, by replacing one of the methyl groups with a different substituent), the stereochemical outcome of the chosen synthetic route would be of paramount importance.

For instance, both the Hofmann and Curtius rearrangements are known to proceed with retention of configuration at the migrating carbon atom. jove.com This means that if a chiral carboxylic acid derivative is used as the starting material, the resulting amine will have the same stereochemistry. This stereospecificity is a valuable tool in asymmetric synthesis. nih.gov

Furthermore, methods such as the diastereoselective reduction of imines formed from a ketone and a chiral amine auxiliary are powerful strategies for establishing new stereocenters in a controlled manner. thieme-connect.com

Diastereoselective and Enantioselective Approaches to Related Amine Structures

The creation of chiral primary amines related to 2,2-dimethyl-1-propylamine, which possess a stereocenter adjacent to a bulky tert-butyl group, requires sophisticated synthetic strategies to control the stereochemical outcome. Key approaches include the use of chiral auxiliaries to direct diastereoselective transformations and the application of chiral catalysts for enantioselective reactions.

A prominent strategy for producing enantiomerically pure derivatives involves the diastereoselective reduction of imines. This process typically commences with the condensation of a ketone with a chiral amine, known as a chiral auxiliary, to form a chiral imine. A well-regarded auxiliary for this purpose is (R)-α-methylbenzylamine. The inherent chirality of the auxiliary guides the subsequent reduction step, often accomplished with a reducing agent like sodium borohydride (B1222165) (NaBH₄). The steric influence of the chiral auxiliary favors the approach of the hydride reagent from one face of the imine double bond over the other, resulting in a high degree of diastereoselectivity. Following the reduction, the chiral auxiliary can be cleaved, typically through hydrogenolysis, to yield the desired chiral primary amine.

Modern organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral amines. nih.gov Chiral phosphoric acids (CPAs), often derived from BINOL, have been successfully employed to catalyze the asymmetric allylation of imines. This reaction provides access to chiral homoallylic amines, which are versatile intermediates that can be further modified to produce saturated amine structures. For instance, the reaction between an imine and an allylboronic acid derivative, catalyzed by a chiral BINOL-derived phosphoric acid, can produce homoallylic amines with significant enantiomeric excess (ee). nih.gov Similarly, sterically hindered chiral oxazaborolidinium ions have been utilized as catalysts in asymmetric nucleophilic additions to imines, demonstrating the versatility of organocatalytic systems. nih.gov

Furthermore, transition-metal-free asymmetric methods are gaining traction. For example, the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base can generate a configurationally stable benzyllithium. This intermediate can then undergo a stereospecific intramolecular substitution to produce α,α-diarylmethylamine derivatives with excellent enantiomeric excess (>99% ee). nih.gov While targeting a different class of amines, this principle of asymmetric deprotonation followed by substitution highlights an advanced strategy applicable to the synthesis of various chiral amines.

The following table summarizes key findings from various enantioselective and diastereoselective approaches applicable to the synthesis of chiral amines structurally related to 2,2-dimethyl-1-propylamine.

Reaction TypeCatalyst / AuxiliarySubstrate ExampleKey FeaturesAchieved Selectivity
Diastereoselective Imine Reduction(R)-α-methylbenzylamineImine from a ketoneUse of a recoverable chiral auxiliary to direct reduction.High diastereoselectivity.
Asymmetric mdpi.com-RearrangementBINOL-derived chiral phosphoric acidEne-aldimineCatalytic rearrangement to form enantioenriched homoallylic amines.83% ee reported for a trifluoromethylated amine. nih.gov
Asymmetric α-ArylationChiral Lithium Amide BaseN'-aryl-N-benzyl-N-isopropyl ureaTransition-metal-free enantioselective lithiation and intramolecular substitution.Up to >99% ee. nih.gov
Asymmetric Allylation3,3'-Ph₂-BINOLN-arylimine and allyl-1,3,2-dioxaborinaneMicrowave-assisted organocatalytic allylation.Good yields and enantioselectivities. nih.gov

These methodologies underscore the progress in asymmetric synthesis, providing pathways to chiral building blocks that incorporate the sterically demanding neopentyl motif or related structures, essential for various fields of chemical research.

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base characteristics of this compound in solution are centered on the equilibrium between the protonated amine (2,2-dimethyl-1-propylammonium, (CH₃)₃CCH₂NH₃⁺) and its conjugate base, the free amine ((CH₃)₃CCH₂NH₂), in the presence of the sulphate (SO₄²⁻) and bisulphate (HSO₄⁻) anions. This equilibrium is fundamental to understanding its reactivity.

Theoretical Studies on Ionic Interactions and Charge Distribution

While specific theoretical studies on this compound are not widely available, extensive research on similar alkylammonium sulphate systems provides significant insights. Quantum-chemical calculations, such as those using dispersion-corrected density functional theory (DFT-D), are employed to investigate geometries, charge distributions, and interaction energies within these ionic pairs. researchgate.net

For alkylammonium hydrogen sulphates, studies show a strong correlation between the calculated properties of the cation and the thermal properties of the salt. For instance, the melting temperature often correlates with the dipole moment of the cation, while the decomposition temperature is linked to the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net In the case of this compound, the interaction is primarily electrostatic between the positively charged ammonium group and the negatively charged sulphate anion. The bulky neopentyl group ((CH₃)₃CCH₂–) influences the charge distribution and steric environment around the nitrogen atom, which can affect the nature of hydrogen bonding interactions with the sulphate anion and surrounding solvent molecules. mdpi.com Computational studies on similar systems reveal that in the presence of water, proton transfer from water to the alkylammonium cation can occur, stabilizing the crystal structure. nih.gov

Influence of Solvent Environments on Dissociation and Protonation States

Studies on other alkylammonium sulphates demonstrate that their hygroscopicity and water uptake are significantly altered compared to ammonium sulphate, indicating strong interactions with water that lead to a transition from crystalline to amorphous phases. nih.gov In different solvents, the equilibrium can shift. Research on amine degradation in various solvents shows that replacing water with organic diluents can significantly alter the thermal stability and reaction pathways of amines. nih.gov For instance, in super-acidic solutions like concentrated sulphuric acid, amines and related compounds can be fully protonated. researchgate.net The choice of solvent, therefore, dictates the predominant species in solution—the protonated cation or the neutral amine—which in turn governs its nucleophilic reactivity.

Nucleophilic and Electrophilic Transformations of the Amine Moiety

The primary amine group of 2,2-Dimethyl-1-propylamine is a potent nucleophile, a characteristic that defines much of its chemical reactivity. This reactivity is harnessed in numerous synthetic transformations, even when the amine is in its sulphate salt form, as the equilibrium provides a source of the free amine.

Mechanistic Studies of Reactions with Electrophilic Reagents

The lone pair of electrons on the nitrogen atom allows 2,2-Dimethyl-1-propylamine to react with a variety of electrophiles. The bulky neopentyl group sterically hinders the nitrogen, which can influence reaction rates and selectivity compared to less hindered primary amines.

Key reactions include:

Alkylation: The amine acts as a nucleophile, reacting with electrophiles like alkyl halides to produce N-alkylated products.

Acylation: It readily reacts with acyl chlorides and anhydrides to form stable N-acyl amides.

Imine Formation: In a condensation reaction with aldehydes and ketones, the amine adds to the carbonyl carbon, followed by the elimination of a water molecule to form an imine (Schiff base). This reaction is often a key step in more complex transformations.

Reaction TypeElectrophilic ReagentProduct Class
AlkylationAlkyl HalidesN-Alkylated Amines
AcylationAcyl Chlorides, AnhydridesAmides
Imine FormationAldehydes, KetonesImines (Schiff Bases)
SulfonylationSulfonyl HalidesSulfonamides

Formation of Covalent Adducts and Molecular Complexes

Beyond simple substitutions, 2,2-Dimethyl-1-propylamine is a building block for more complex molecular structures. The formation of imines with carbonyl compounds is a prime example of creating a covalent adduct. Furthermore, its ability to act as a ligand allows for the formation of coordination complexes with metal ions. The steric bulk of the neopentyl group is a significant factor in these complexes, influencing the coordination geometry and stability of the resulting metal center.

The amine can also be incorporated into larger organic frameworks. For instance, it serves as an important intermediate product for preparing certain herbicidally active compounds. google.com

Degradation Pathways and Stability Under Controlled Chemical Conditions

2,2-Dimethyl-1-propylamine is noted for its stability under normal conditions and degrades slowly in air. wikipedia.org The sulphate salt is expected to be a stable, solid material. However, under specific chemical or physical stress, degradation can occur.

Common degradation pathways for amines include oxidation and hydrolysis (for derivatives like amides). pharmacy180.com

Oxidation: The amine can be oxidized to form N-oxides or, under different conditions, imines or aldehydes. Oxidative degradation can be accelerated by factors like the presence of oxygen and certain catalysts. Studies on other amines have shown that degradation in the presence of polyethylene (B3416737) glycols (PEGs) can lead to the formation of N-formylated and N-methylated impurities, a process that can be catalyzed by trace metals. nih.gov

Thermal Degradation: Alkylammonium sulphates generally show comparable or higher thermal stability than ammonium sulphate. nih.gov However, at elevated temperatures (above 280°C), thermal decomposition can occur. In synthetic processes involving the amine, high temperatures can lead to the formation of by-products like pivalic acid amide.

ConditionIncompatible Materials / StressorPotential Degradation Products
Oxidation Strong oxidizing agents, O₂N-oxides, Imines, Aldehydes
Thermal Stress High temperatures (>280°C)Nitrogen oxides (NOx), CO, CO₂, Pivalic acid amide
Acidic Conditions Strong acidsStable as the ammonium salt, but extreme conditions can affect stability

Hydrolytic Stability and Kinetic Analysis

Hydrolysis of an amine sulphate salt would typically involve the dissociation of the salt into the corresponding amine (2,2-dimethyl-1-propylamine) and sulphate ions. The subsequent reaction of the amine with water would establish an equilibrium, the position of which would depend on the basicity of the amine. However, without empirical studies, any discussion of the kinetics of this process for this compound would be purely speculative.

Interactive Data Table: Hydrolytic Stability of this compound

ParameterValueConditions
Rate Constant (k) Data not availableNot applicable
Half-life (t½) Data not availableNot applicable
Activation Energy (Ea) Data not availableNot applicable

Thermal Decomposition Mechanisms and Products

Detailed mechanistic studies and a definitive profile of the thermal decomposition products for this compound are not extensively reported in the available scientific literature. For analogous amine sulphate compounds, thermal decomposition is known to proceed through a complex series of reactions, including proton transfer, elimination, and fragmentation pathways. The specific products formed would be highly dependent on the temperature, atmosphere (e.g., inert or oxidative), and the rate of heating.

It can be postulated that the thermal degradation of this compound would likely initiate with the protonation of the amine by the sulphate counter-ion, followed by the potential for Hofmann elimination or nucleophilic substitution, leading to the formation of volatile amines, alkenes, and sulphur-containing species such as sulphur oxides. However, without specific experimental evidence, the precise decomposition pathway and the relative abundance of the resulting products remain undetermined.

Interactive Data Table: Potential Thermal Decomposition Products of this compound

Potential ProductChemical FormulaPhysical State at STP
2,2-Dimethyl-1-propylamineC5H13NLiquid
Sulphur DioxideSO2Gas
Sulphur TrioxideSO3Liquid
WaterH2OLiquid
Carbon DioxideCO2Gas
Oxides of NitrogenNOxGas

Derivatization and Structural Modification of 2,2 Dimethyl 1 Propylamine Sulphate

Synthesis of Novel Amine Derivatives from the Parent Compound

The primary amine functionality of 2,2-dimethyl-1-propylamine serves as a reactive handle for the synthesis of a diverse array of derivatives through various chemical transformations.

Acylation and Alkylation Reactions

Acylation and alkylation are fundamental reactions for the derivatization of primary amines like 2,2-dimethyl-1-propylamine. These reactions involve the introduction of acyl and alkyl groups, respectively, onto the nitrogen atom, leading to the formation of amides and secondary or tertiary amines.

Acylation: The reaction of 2,2-dimethyl-1-propylamine with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields N-acyl-2,2-dimethyl-1-propylamines (amides). The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation: Alkylation of 2,2-dimethyl-1-propylamine with alkyl halides can lead to the formation of a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product. For instance, the use of a large excess of the amine can favor the formation of the secondary amine. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled route to N-alkylated derivatives.

A representative, though not exhaustive, summary of potential acylation and alkylation reactions is presented below:

Reagent 1 (Amine)Reagent 2Product Type
2,2-Dimethyl-1-propylamineAcetyl chlorideN-acetyl-2,2-dimethyl-1-propylamine (Amide)
2,2-Dimethyl-1-propylamineBenzoyl chlorideN-benzoyl-2,2-dimethyl-1-propylamine (Amide)
2,2-Dimethyl-1-propylamineMethyl iodideN-methyl-2,2-dimethyl-1-propylamine (Secondary Amine)
2,2-Dimethyl-1-propylamineBenzyl bromideN-benzyl-2,2-dimethyl-1-propylamine (Secondary Amine)

Formation of Quaternary Ammonium Salts

The quaternization of amines involves the alkylation of a tertiary amine to form a quaternary ammonium salt, a cation with a permanently charged nitrogen atom. In the case of 2,2-dimethyl-1-propylamine, this requires a two-step process: first, the formation of a tertiary amine through exhaustive alkylation, followed by reaction with another equivalent of an alkylating agent. This reaction is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) process. nih.gov

The general synthesis of a quaternary ammonium salt from 2,2-dimethyl-1-propylamine can be represented as: (CH₃)₃CCH₂NH₂ + 3 RX → [(CH₃)₃CCH₂NR₃]⁺X⁻ + 2 HX

Where RX is an alkylating agent. The choice of the alkylating agent and reaction conditions, such as the use of polar solvents, can influence the reaction rate and yield. nih.gov The synthesis of these salts is significant as quaternary ammonium compounds have a wide range of applications, including as phase-transfer catalysts and biocides.

Impact of Structural Modifications on Chemical Reactivity Profiles

Altering the structure of 2,2-dimethyl-1-propylamine through derivatization significantly influences its chemical reactivity. The steric bulk of the neopentyl group already plays a crucial role, and further modifications can either enhance or diminish this effect, leading to altered reaction pathways and rates.

Computational Prediction of Altered Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. mdpi.com For derivatives of 2,2-dimethyl-1-propylamine, computational models can be employed to:

Predict Reaction Barriers: Calculate the activation energies for various potential reaction pathways, allowing for the prediction of the most favorable route. For instance, DFT calculations can help determine whether a substitution or elimination reaction is more likely to occur under specific conditions.

Model Reaction Intermediates and Transition States: Visualize the three-dimensional structures of transient species, providing insights into the geometry and energetics of the reaction coordinate.

These computational approaches enable the rational design of novel derivatives with desired reactivity profiles, potentially reducing the need for extensive experimental screening. nih.gov

Comparative Reactivity Studies with Related Alkylamine Sulphates

To understand the unique properties of 2,2-dimethyl-1-propylamine sulphate, it is instructive to compare its reactivity with that of other alkylamine sulphates, such as tert-butylamine (B42293) sulphate. The key difference between neopentylamine (B1198066) and tert-butylamine lies in the position of the bulky tert-butyl group relative to the amine functionality. In neopentylamine, the quaternary carbon is at the β-position, while in tert-butylamine, it is at the α-position.

This structural difference has profound implications for their reactivity:

Nucleophilic Substitution: Due to the significant steric hindrance around the nitrogen atom, both amines are poor nucleophiles. However, the steric hindrance in tert-butylamine is more pronounced, making it even less reactive in SN2 reactions. Reactions of tert-butyl halides with ammonia (B1221849), for instance, favor elimination over substitution. doubtnut.com

Elimination Reactions: The potential for elimination reactions also differs. While tert-butylamine derivatives can undergo elimination, the structure of neopentylamine makes β-hydride elimination less favorable.

Experimental and computational studies comparing the reaction rates and product distributions of these and other related alkylamine sulphates under various conditions would provide valuable data on the influence of steric hindrance on reactivity.

Coordination Chemistry and Ligand Development Utilizing the Amine Skeleton

The nitrogen atom of 2,2-dimethyl-1-propylamine and its derivatives possesses a lone pair of electrons, enabling it to act as a ligand in coordination complexes with metal ions. The steric bulk of the neopentyl group is a defining feature that influences the coordination number and geometry of the resulting metal complexes.

The development of ligands based on the 2,2-dimethyl-1-propylamine skeleton can lead to the formation of unique coordination compounds with interesting catalytic or material properties. The steric hindrance can be exploited to:

Stabilize Low-Coordination Numbers: The bulky neopentyl group can prevent the coordination of multiple ligands to a metal center, thereby stabilizing complexes with low coordination numbers.

Influence Ligand Bite Angle: In chelating ligands derived from 2,2-dimethyl-1-propylamine, the steric bulk can enforce specific "bite angles," which can in turn affect the catalytic activity of the metal center.

Promote Specific Geometries: The steric demands of the ligand can favor the formation of specific isomers or geometries in the coordination sphere of the metal.

While the coordination chemistry of many amines has been extensively studied, the specific use of 2,2-dimethyl-1-propylamine as a ligand is an area with potential for further exploration. Research in this area would involve the synthesis of metal complexes with this amine and its derivatives and their characterization using techniques such as X-ray crystallography and various spectroscopic methods.

Interactions with Metal Centers and Complex Formation

The formation of metal complexes from this compound would typically involve the deprotonation of the 2,2-dimethyl-1-propylaminium cation to yield the free primary amine, 2,2-dimethyl-1-propylamine (also known as neopentylamine). This free amine possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination to a metal center. The sulphate salt can serve as the precursor for the amine ligand, often by reacting it in the presence of a base to neutralize the aminium salt and liberate the free amine for complexation. alfa-chemistry.com

The synthesis of metal-ammine complexes from metal sulphate salts is a common practice in coordination chemistry. denison.edugoogle.com For instance, copper(II) sulphate can react with ammonia to form tetraamminecopper(II) sulphate. denison.edu Similarly, it is conceivable that 2,2-dimethyl-1-propylamine could replace ammonia or other ligands in a coordination sphere.

A significant factor influencing the formation and structure of such complexes is the steric hindrance imparted by the bulky neopentyl group (-C(CH3)3) adjacent to the coordinating amine group. rsc.org This steric bulk can dictate the coordination number of the metal center, often favoring lower coordination numbers than less hindered amines. It can also influence the geometry of the resulting complex and the selectivity of reactions catalyzed by such complexes. rsc.org

The general process can be represented as:

2 R-NH₃⁺ + M²⁺ + 2 OH⁻ → [M(R-NH₂)₂]²⁺ + 2 H₂O (where R = 2,2-dimethyl-1-propyl and M = a divalent metal ion)

The stability and structure of the final complex would depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent used.

Table 1: Representative Metal Ions and Their Common Coordination Geometries with Amine Ligands

Metal IonTypical Coordination NumberCommon Geometries
Copper(II)4, 6Square Planar, Octahedral
Nickel(II)4, 6Square Planar, Octahedral
Zinc(II)4Tetrahedral
Silver(I)2Linear
Cobalt(II)4, 6Tetrahedral, Octahedral

This table presents generalized information and the actual coordination environment can be influenced by factors such as steric hindrance of the specific ligand.

In some cases, sulphate itself can act as a ligand, either as a monodentate or a bidentate bridging ligand, potentially leading to the formation of coordination polymers. Furthermore, ammonium sulphate is known to form double salts with metal sulphates, often called Tutton's salts, with the general formula (NH₄)₂M(SO₄)₂·6H₂O (where M is a divalent metal ion). capes.gov.brwikipedia.org By analogy, 2,2-dimethyl-1-propylaminium sulphate might form similar double salt structures.

Investigation of Supramolecular Assemblies

Supramolecular assemblies are large, ordered structures formed by the association of smaller molecules through non-covalent interactions. In the case of this compound, the primary interactions driving self-assembly would be the strong, directional hydrogen bonds between the 2,2-dimethyl-1-propylaminium cations and the sulphate anions. usf.edu

The 2,2-dimethyl-1-propylaminium cation ((CH₃)₃CCH₂NH₃⁺) is an excellent hydrogen bond donor through its three protons on the positively charged nitrogen atom. The sulphate anion (SO₄²⁻) is a proficient hydrogen bond acceptor, with its four oxygen atoms. This donor-acceptor pairing is fundamental to the formation of extensive hydrogen-bonded networks that define the crystal structure of aminium sulphate salts. nih.govosti.gov

Table 2: Hydrogen Bonding Components in this compound

ComponentRoleSpecific Site(s)
2,2-Dimethyl-1-propylaminiumDonorProtons of the -NH₃⁺ group
SulphateAcceptorOxygen atoms of the SO₄²⁻ group

The systematic study of such supramolecular systems, often beginning with simple molecules, helps develop strategies for creating more complex, functional materials, including pharmaceuticals. usf.edu

Advanced Spectroscopic and Computational Characterization of 2,2 Dimethyl 1 Propylamine Sulphate

High-Resolution Spectroscopic Elucidation of Structure

High-resolution spectroscopic techniques are indispensable for determining the precise structure and bonding within the 2,2-dimethyl-1-propylamine sulphate molecule. These methods provide detailed insights into the atomic connectivity and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in both solution and the solid state. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the 2,2-dimethyl-1-propylammonium cation, distinct signals are expected for the different proton environments. The nine protons of the three equivalent methyl groups of the tert-butyl moiety would appear as a sharp singlet, typically in the range of 0.9-1.2 ppm. The two protons of the methylene (B1212753) group (CH₂) adjacent to the ammonium (B1175870) group would resonate as a singlet further downfield, likely between 2.8 and 3.2 ppm, due to the deshielding effect of the positively charged nitrogen. The three protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. A signal for the quaternary carbon of the tert-butyl group would be observed, along with a signal for the three equivalent methyl carbons. The methylene carbon attached to the nitrogen would also produce a distinct signal.

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unequivocally assign these resonances and confirm the connectivity within the molecule. HSQC would show correlations between directly bonded ¹H and ¹³C atoms, while HMBC would reveal longer-range couplings (2-3 bonds), for instance, between the methyl protons and the quaternary carbon.

Solid-state NMR (ssNMR) would be particularly valuable for characterizing the compound in its crystalline form, providing information about the local environment and packing of the ions in the crystal lattice. This technique can distinguish between different crystalline forms (polymorphs) if they exist.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2,2-Dimethyl-1-propylammonium Cation

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃0.9 - 1.2 (s, 9H)~30-35
-C(CH₃)₃~30-35~25-30
-CH₂-2.8 - 3.2 (s, 2H)~45-50
-NH₃⁺Variable (br s, 3H)-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR and Raman spectra would exhibit characteristic bands for the 2,2-dimethyl-1-propylammonium cation and the sulphate anion. The N-H stretching vibrations of the ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3000-3300 cm⁻¹ in the IR spectrum. The presence of strong hydrogen bonds between the ammonium protons and the sulphate oxygens would influence the position and shape of this band. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

The sulphate anion (SO₄²⁻) has four fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate stretch (ν₃), and a triply degenerate bend (ν₄). In the free ion with tetrahedral symmetry (T_d), only the ν₃ and ν₄ modes are IR active, while all four are Raman active. In the crystalline state, the site symmetry of the sulphate ion may be lower than T_d, leading to the splitting of degenerate modes and the appearance of formally inactive modes in the IR spectrum. The strong symmetric stretching mode (ν₁) of the sulphate ion is typically observed as an intense peak in the Raman spectrum around 981 cm⁻¹. nih.gov The antisymmetric stretching (ν₃) and bending (ν₄) modes would appear in the IR spectrum around 1100 cm⁻¹ and 613 cm⁻¹, respectively. nih.govmdpi.com

Analysis of the shifts and splitting of these vibrational bands can provide insights into the strength and nature of the hydrogen bonding network within the crystal structure.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₃⁺N-H stretch3000 - 3300 (broad)
C-H (alkyl)C-H stretch2850 - 3000
SO₄²⁻ν₁ (symmetric stretch)~981 (Raman)
SO₄²⁻ν₃ (antisymmetric stretch)~1100 (IR)
SO₄²⁻ν₄ (bending)~613 (IR)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum would likely show a prominent peak corresponding to the 2,2-dimethyl-1-propylammonium cation [C₅H₁₄N]⁺ at a mass-to-charge ratio (m/z) of 88.11.

Tandem mass spectrometry (MS/MS) experiments on the [C₅H₁₄N]⁺ ion would reveal its characteristic fragmentation pathways. A common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org In this case, this would lead to the loss of a tert-butyl radical, resulting in a fragment ion [CH₂NH₂]⁺ at m/z 30. Another possible fragmentation is the loss of an isobutene molecule, leading to the formation of the [NH₄]⁺ ion at m/z 18.

In the negative ion mode, the sulphate anion [SO₄]²⁻ is not typically observed directly due to its double charge. Instead, ions corresponding to [HSO₄]⁻ at m/z 97 are often detected. nih.gov Fragmentation of organosulfates in mass spectrometry often leads to the characteristic loss of SO₃ (80 Da). researchgate.net

Crystallographic Analysis and Solid-State Architectural Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level. A suitable single crystal of this compound would allow for the determination of bond lengths, bond angles, and torsion angles with high precision.

The crystal structure would reveal the exact coordination of the 2,2-dimethyl-1-propylammonium cations around the sulphate anions and vice versa. It would provide a detailed map of the hydrogen bonding interactions between the ammonium protons and the oxygen atoms of the sulphate group. These hydrogen bonds are expected to be the primary force governing the crystal packing. The analysis would also confirm the conformation of the 2,2-dimethyl-1-propylammonium cation in the solid state. Given the ionic nature of the compound, a complex three-dimensional network of cations and anions linked by hydrogen bonds is anticipated.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. acs.orgresearchgate.net Different polymorphs can exhibit distinct physical properties, and their controlled crystallization is a key aspect of crystallization engineering. acs.orgfrontiersin.orgtandfonline.com

The existence of polymorphs of this compound could be investigated by varying crystallization conditions such as solvent, temperature, and cooling rate. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be instrumental in identifying and characterizing different polymorphic forms. Each polymorph would have a unique PXRD pattern and distinct thermal behavior.

Crystallization engineering principles can be applied to selectively crystallize a desired polymorph with specific properties. acs.org This involves a systematic study of the factors that influence nucleation and crystal growth. nih.gov The understanding of the intermolecular interactions, particularly the hydrogen bonding patterns revealed by spectroscopic and crystallographic studies, is crucial for designing effective crystallization strategies.

Quantum Chemical and Molecular Modeling Investigations of this compound

The intricate stereoelectronic properties and dynamic behavior of this compound are being increasingly elucidated through the application of sophisticated computational chemistry techniques. These in silico methods provide a molecular-level understanding that complements experimental data, offering predictive insights into the compound's structure, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecular systems. For this compound, DFT calculations are instrumental in predicting its optimized geometry, electronic properties, and reactivity indicators. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure a high level of accuracy. nih.gov

A primary output of DFT studies is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical in assessing the kinetic stability and chemical reactivity of the compound. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Furthermore, the spatial distribution of these orbitals provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). For the 2,2-dimethyl-1-propylammonium cation, the HOMO is typically localized around the amine group, while the LUMO is distributed across the alkyl framework.

DFT calculations also enable the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other chemical species.

Key reactivity descriptors derived from DFT calculations offer a quantitative measure of the molecule's chemical behavior. researchgate.netnih.gov These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are crucial for understanding the molecule's potential role in chemical reactions. In the context of the sulphate salt, DFT can also be applied to the solid state using periodic calculations to understand the crystal packing and intermolecular interactions. nih.govumcs.plnih.gov

Table 1: Calculated Electronic Properties and Reactivity Descriptors for the 2,2-Dimethyl-1-propylammonium Cation (Illustrative Data)
ParameterCalculated ValueSignificance
HOMO Energy-8.5 eVElectron-donating ability
LUMO Energy1.2 eVElectron-accepting ability
HOMO-LUMO Gap9.7 eVKinetic stability and chemical reactivity
Ionization Potential (IP)8.5 eVEase of oxidation
Electron Affinity (EA)-1.2 eVEase of reduction
Electronegativity (χ)3.65 eVOverall electron-attracting tendency
Chemical Hardness (η)4.85 eVResistance to deformation of electron cloud
Electrophilicity Index (ω)1.37 eVPropensity to act as an electrophile

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior in a solvent environment, typically water. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed understanding of the intermolecular interactions between the 2,2-dimethyl-1-propylammonium and sulphate ions and the surrounding solvent molecules.

A key aspect of these simulations is the analysis of the hydration shells around the ions. By calculating the radial distribution functions (RDFs) between the ions and water molecules, the structure and extent of these hydration shells can be characterized. nih.gov For the 2,2-dimethyl-1-propylammonium cation, the primary hydration shell is formed by water molecules hydrogen-bonding to the -NH3+ group. The bulky tert-butyl group, being hydrophobic, influences the local water structure around it.

MD simulations are also used to study the dynamics of the system, such as the diffusion of the ions and the residence time of water molecules in their hydration shells. This information is critical for understanding the compound's behavior in aqueous solutions. The Automated Topology Builder (ATB) and similar databases can provide the necessary force field parameters for the 2,2-dimethyl-1-propylamine moiety to perform such simulations.

Table 2: Illustrative Data from MD Simulations of this compound in Aqueous Solution
ParameterIonCalculated ValueSignificance
First Hydration Shell Radius2,2-Dimethyl-1-propylammonium (-NH3+)3.5 ÅExtent of direct interaction with water
Sulphate (S-O)3.8 Å
Coordination Number2,2-Dimethyl-1-propylammonium (-NH3+)~4-5Number of water molecules in the first hydration shell
Sulphate~8-10
Water Residence Time2,2-Dimethyl-1-propylammonium (-NH3+)~5-10 psStability of the hydration shell
Sulphate~10-15 ps

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the 2,2-dimethyl-1-propylammonium cation is a key determinant of its interactions and properties. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers that separate them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energy, thus mapping the potential energy surface (PES).

For the 2,2-dimethyl-1-propylammonium cation, the most significant conformational freedom is the rotation around the C1-C2 bond. The bulky tert-butyl group creates a significant steric hindrance, leading to distinct staggered and eclipsed conformations. The relative energies of these conformers and the transition states between them can be calculated with high accuracy using quantum chemical methods.

The result of a conformational analysis is an energy landscape that shows the low-energy conformers as minima and the transition states as saddle points. researchgate.net This landscape is crucial for understanding which conformations are likely to be populated at a given temperature and the dynamics of interconversion between them.

Table 3: Illustrative Conformational Analysis Data for the 2,2-Dimethyl-1-propylammonium Cation
ConformerDihedral Angle (H-N-C1-C2)Relative Energy (kcal/mol)Population at 298 K (%)
Staggered (anti)180°0.00~95
Staggered (gauche)±60°0.85~5
Eclipsed (syn)4.50 (Transition State)-
Eclipsed (anti-periplanar)120°3.80 (Transition State)-

Applications and Role in Advanced Chemical Synthesis and Materials Science

2,2-Dimethyl-1-propylamine Sulphate as a Reagent or Catalyst in Organic Transformations

While specific documented instances of this compound as a catalyst or reagent in organic transformations are not widely reported in scientific literature, its chemical nature as an ammonium (B1175870) salt of a primary amine allows for speculation on its potential roles. The compound combines a sterically hindered primary amine cation with a sulphate anion, which can influence its reactivity and catalytic activity.

Theoretically, this compound could function in acid-catalyzed reactions. The sulphate anion can act as a proton source, potentially facilitating reactions that require an acidic environment. The bulky 2,2-dimethyl-1-propylammonium cation could serve as a phase-transfer catalyst in certain systems, enhancing the solubility of the sulphate anion in organic solvents. However, there is a lack of specific research articles demonstrating its practical application in this capacity.

In amine-mediated synthesis, the free amine, 2,2-Dimethyl-1-propylamine, is more likely to be used directly. However, the sulphate salt could be employed as a precursor from which the free amine is generated in situ. The bulky and non-nucleophilic nature of the 2,2-dimethyl-1-propylamine could be advantageous in reactions where it is intended to act as a proton scavenger without participating in side reactions.

Contribution to Functional Materials Chemistry as a Precursor or Templating Agent

The application of amine salts as precursors or templating agents in materials science is a more documented area, although specific research on this compound remains limited.

Amine compounds are fundamental in the synthesis of various polymers, such as polyamides and polyimides. While there is no direct evidence of this compound being used for this purpose, its corresponding free amine could theoretically be incorporated into polymer backbones. The bulky neopentyl group could impart unique properties to the resulting polymer, such as increased thermal stability and altered solubility.

In the realm of materials production, amine compounds can act as structure-directing agents or templates in the synthesis of porous materials like zeolites and metal-organic frameworks (MOFs). The size and shape of the amine cation can influence the pore size and structure of the final material. The 2,2-dimethyl-1-propylammonium cation, due to its specific steric profile, could potentially be used to template the formation of novel microporous materials. However, specific examples of its use are not prevalent in the current body of scientific literature.

Analytical Methodologies for the Detection and Quantification of 2,2 Dimethyl 1 Propylamine Sulphate in Complex Chemical Systems

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 2,2-dimethyl-1-propylamine sulphate, providing the necessary separation from matrix components and related substances. High-performance liquid chromatography, gas chromatography, and ion chromatography are the primary modalities employed.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of robust HPLC methods often involves reversed-phase chromatography coupled with a suitable detection method.

Due to the lack of a strong chromophore in the 2,2-dimethyl-1-propylamine molecule, direct UV detection is challenging. Therefore, pre-column derivatization is a common strategy to introduce a UV-active or fluorescent tag to the amine. For instance, derivatization with fluorenylmethylchloroformate (FMOC-Cl) produces a highly fluorescent derivative that can be detected with high sensitivity. nih.gov A reversed-phase HPLC method using a gradient elution can then effectively separate the derivatized amine from other components in the sample matrix. nih.gov The total run time for such a method can be optimized to be as short as 15 minutes. nih.gov

Method development also focuses on optimizing parameters such as the mobile phase composition, column temperature, and flow rate to achieve the best separation efficiency. researchgate.net For complex mixtures, gradient elution is often preferred over isocratic elution to ensure adequate separation of all components. researchgate.net The choice of a C18 column is common for reversed-phase separations of such amine derivatives. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Amine Analysis

ParameterConditionSource
Column Reversed-phase C18 researchgate.net
Mobile Phase Gradient of Acetonitrile and Water researchgate.net
Detection UV or Fluorescence (post-derivatization) nih.gov
Flow Rate 1.0 - 1.5 mL/min researchgate.net
Temperature Ambient or controlled (e.g., 25°C - 35°C) researchgate.netrjptonline.org
Derivatizing Agent Fluorenylmethylchloroformate (FMOC-Cl) nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 2,2-dimethyl-1-propylamine itself is volatile, its salt form, the sulphate, is not. Therefore, analysis by GC typically requires either the conversion of the salt to the free amine or derivatization to a more volatile and thermally stable compound.

The free amine can be liberated from the sulphate salt by treatment with a strong base. The resulting volatile amine can then be extracted into an organic solvent and injected into the GC. The choice of a suitable capillary column, such as one with a polar stationary phase, is crucial for achieving good peak shape and separation from other volatile components. nih.gov Flame Ionization Detection (FID) is a common detector for this type of analysis, offering good sensitivity for organic compounds. nih.gov

Alternatively, derivatization can be employed to improve the chromatographic properties of the amine. This can also enhance the sensitivity and selectivity of the analysis, especially when using a specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS). scholarsresearchlibrary.com

Table 2: Typical GC Method Parameters for Volatile Amine Analysis

ParameterConditionSource
Column Capillary column (e.g., DB-CAM) nih.gov
Stationary Phase Base-deactivated polyethylene (B3416737) glycol nih.gov
Injector Temperature 200 - 250 °C nih.gov
Detector Flame Ionization Detector (FID) nih.gov
Carrier Gas Helium or Nitrogen nih.gov
Sample Preparation Liberation of free amine with base nih.gov

Ion Chromatography for Sulphate Counterion Analysis

Ion Chromatography (IC) is the method of choice for the determination of the sulphate counterion in this compound. filab.fr This technique is specifically designed for the separation and quantification of ionic species. filab.fr

In a typical IC setup, an aqueous solution of the sample is injected onto an ion-exchange column. thermofisher.com For sulphate analysis, an anion-exchange column is used. thermofisher.comazom.com The separation is based on the affinity of the sulphate anions for the stationary phase. A suitable eluent, often a carbonate-bicarbonate buffer, is used to move the ions through the column. azom.com

Suppressed conductivity detection is commonly employed in IC for the sensitive detection of ions like sulphate. thermofisher.com A suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. thermofisher.com This allows for the accurate quantification of sulphate even at low concentrations. IC methods can be developed to be rapid, with analysis times of less than two minutes in some cases. researchgate.net

Table 3: Illustrative Ion Chromatography Method Parameters for Sulphate Analysis

ParameterConditionSource
Column Anion-exchange (e.g., Metrosep A Supp 5) azom.com
Eluent Sodium carbonate/Sodium hydrogen carbonate azom.com
Detector Suppressed Conductivity thermofisher.com
Flow Rate 0.7 mL/min azom.com
Temperature 40 °C azom.com

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of this compound. These methods are typically based on the interaction of the molecule (or its derivative) with electromagnetic radiation.

UV-Vis Spectrophotometric Assays for Derivatized Forms

As previously mentioned, 2,2-dimethyl-1-propylamine does not possess a significant chromophore for direct UV-Vis spectrophotometric analysis. However, derivatization with a suitable chromogenic reagent can yield a product with strong absorbance in the UV-Vis region. This principle forms the basis for quantitative spectrophotometric assays.

The reaction of the primary amine group with a reagent like p-Nitrophenol can lead to a colored product that can be measured spectrophotometrically. rjptonline.org The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the amine, allowing for quantification based on a calibration curve. The selection of the derivatizing agent and the optimization of reaction conditions (e.g., temperature and time) are critical for developing a reliable assay. rjptonline.org

Fluorescence Spectrometry for Trace Analysis

For the analysis of trace amounts of 2,2-dimethyl-1-propylamine, fluorescence spectrometry offers exceptional sensitivity. nih.gov Similar to UV-Vis assays, this technique relies on the derivatization of the amine with a fluorescent tag.

Reagents such as fluorenylmethylchloroformate (FMOC-Cl) react with primary amines to form highly fluorescent derivatives. nih.gov After the derivatization reaction, the fluorescence intensity of the sample is measured at a specific excitation and emission wavelength. The high sensitivity of fluorescence detection allows for the quantification of the amine at very low concentrations, often in the micromolar range or lower. nih.gov This makes it a valuable tool for applications where trace analysis is required.

Electrochemical Detection Strategies

Electrochemical methods offer a powerful suite of techniques for the analysis of chemical compounds in various matrices. These methods are broadly categorized based on the electrical parameter that is measured and controlled, such as potential, current, or charge. wikipedia.org For a compound like this compound, which possesses both a basic amine functional group and a sulphate counter-ion, electrochemical strategies can be tailored for its detection and quantification. The primary approaches involve transforming the amine into a redox-active species for voltammetric analysis or exploiting its acid-base properties through potentiometric titrations. mdpi.comresearchgate.net

Voltammetric Analysis of Redox-Active Derivatives

Voltammetry measures the current response of an electroactive species to an applied potential. nih.gov However, the direct electrochemical oxidation of simple primary aliphatic amines like 2,2-Dimethyl-1-propylamine at common electrode materials is often challenging. The oxidation potentials are typically very high, and the reactions can be irreversible, leading to poor sensitivity and electrode fouling. mdpi.comrsc.org Studies on the cyclic voltammetry of aliphatic amines have shown that primary amines often exhibit no distinct oxidation wave under conditions where secondary and tertiary amines are readily oxidized. rsc.orgacs.org

To overcome this limitation, a common strategy is the chemical derivatization of the primary amine to introduce a redox-active moiety. This process converts the non-electroactive amine into a new compound that can be easily oxidized or reduced, allowing for sensitive detection using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). researchgate.net

Derivatization Reactions for Voltammetric Analysis:

A variety of chemical reactions can be employed to attach an electrochemically active tag to the primary amine group. For instance, reaction with a compound containing a ferrocene (B1249389) or a nitroaromatic group can yield a derivative with a well-defined voltammetric signal. Another approach involves the formation of Schiff bases with aldehydes that contain a redox-active center.

While specific studies on the derivatization of 2,2-Dimethyl-1-propylamine for voltammetric analysis are not extensively documented, the principles derived from the analysis of other primary amines are directly applicable. For example, the derivatization of amino acids with 9-acridinyl groups has been shown to produce electrochemically active compounds suitable for voltammetric investigation. nih.gov The choice of derivatizing agent and reaction conditions is critical and must be optimized to ensure quantitative conversion and a stable, reproducible electrochemical signal.

Table 1: Potential Derivatization Agents for Voltammetric Analysis of Primary Amines

Derivatizing Agent ClassRedox-Active MoietyTypical Voltammetric Technique
Ferrocene-based reagentsFerrocene/FerroceniumCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)
Nitroaromatic halidesNitroaryl groupDifferential Pulse Voltammetry (DPV)
Quinone derivativesQuinone/HydroquinoneCyclic Voltammetry (CV)
Acridinyl-based reagentsAcridineCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) nih.gov

The resulting redox-active derivative can then be analyzed, with the measured current being proportional to its concentration, and by stoichiometric relation, to the concentration of the original 2,2-Dimethyl-1-propylamine in the sample.

Potentiometric Titration Methods for Acid-Base Characterization

Potentiometric titration is a highly accurate and versatile analytical method that involves measuring the change in potential of a suitable indicator electrode as a function of the volume of a titrant added. wikipedia.orgasdlib.org This technique is well-suited for the characterization of this compound, as both the amine cation and the sulphate anion can be quantified through separate titrations.

Acid-Base Titration of the Amine:

The 2,2-dimethyl-1-propylammonium ion, being the conjugate acid of a weak base, can be titrated with a standard solution of a strong base, such as sodium hydroxide. Conversely, the free amine can be titrated with a standard strong acid like hydrochloric acid. researchgate.net The titration is monitored by tracking the pH of the solution with a glass electrode as a function of the titrant volume. The equivalence point, where the moles of titrant are stoichiometrically equal to the moles of the amine, is identified from the inflection point of the titration curve. asdlib.org

For enhanced precision, especially in non-aqueous media which can be necessary for certain weak bases, potentiometric titrations are highly effective. researchgate.net Aprotic solvents like toluene (B28343) can be used to achieve a more defined S-shaped titration curve for weak bases. researchgate.net

Precipitation Titration of the Sulphate Ion:

The sulphate component of the compound can be determined via a potentiometric precipitation titration. A common and effective method involves titrating the sample solution with a standardized solution of lead perchlorate. utoronto.ca The reaction causes the precipitation of lead sulphate (PbSO₄).

The endpoint of this titration is detected using a lead ion-selective electrode (ISE). utoronto.caacs.org The potential of the lead ISE is dependent on the activity of Pb²⁺ ions in the solution. Before the equivalence point, the concentration of free Pb²⁺ is very low. At the equivalence point, there is a sharp increase in the Pb²⁺ concentration, which results in a significant jump in the measured potential. This inflection point corresponds to the complete precipitation of the sulphate ions. To decrease the solubility of lead sulphate and sharpen the endpoint, the titration is often carried out in a mixed solvent system, such as 50% aqueous methanol (B129727) or dioxane. utoronto.caacs.org

Table 2: Typical Parameters for Potentiometric Titration of Amine Sulphates

Analyte ComponentTitrantIndicator ElectrodeSolvent/MediumPrinciple
2,2-Dimethyl-1-propylammonium ionStandard Strong Base (e.g., NaOH)Glass pH ElectrodeAqueous or Non-aqueousAcid-Base Neutralization
Sulphate (SO₄²⁻)Lead Perchlorate (Pb(ClO₄)₂)Lead Ion-Selective Electrode50% Aqueous Methanol utoronto.caPrecipitation (PbSO₄)

This dual approach allows for a comprehensive quantitative analysis of both the cationic and anionic components of this compound, providing a thorough characterization of the compound in a given sample.

Future Research Directions and Emerging Paradigms in 2,2 Dimethyl 1 Propylamine Sulphate Research

Exploration of Novel Reaction Pathways and Synthetic Architectures

The exploration of new reaction pathways is fundamental to advancing the synthetic utility of 2,2-Dimethyl-1-propylamine Sulphate. Researchers are actively investigating catalytic systems that can enable the formation of this amine salt with greater efficiency and selectivity. This includes the development of novel catalysts for the amination of neopentyl alcohol derivatives or the reductive amination of pivaldehyde, which could offer more direct and atom-economical routes to the parent amine.

Furthermore, the unique steric hindrance provided by the neopentyl group is being leveraged in the design of new synthetic architectures. This involves using 2,2-dimethyl-1-propylamine as a building block or a directing group in complex molecule synthesis. Its bulky nature can influence the stereochemical outcome of reactions, providing a valuable tool for asymmetric synthesis. Research into diastereoselective and enantioselective transformations employing this amine as a chiral auxiliary or ligand is an active area of investigation.

Integration of Advanced Theoretical Modeling for Predictive Chemistry

The integration of computational chemistry is revolutionizing how researchers approach chemical synthesis and characterization. Advanced theoretical models, such as Density Functional Theory (DFT) and ab initio methods, are being employed to predict the reactivity, spectral properties, and conformational landscape of 2,2-dimethyl-1-propylamine and its sulphate salt. These computational studies provide deep insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic profiles of potential synthetic routes.

Predictive chemistry allows for the in-silico screening of reaction conditions and catalysts, significantly reducing the experimental effort required to optimize synthetic protocols. By modeling the interactions of 2,2-dimethyl-1-propylamine with various reagents and solvents, researchers can anticipate reaction outcomes and design more effective experiments. This synergy between theoretical and experimental chemistry is accelerating the pace of discovery in this field.

Development of Sustainable Synthesis and Utilization Strategies

In an era increasingly focused on green chemistry, the development of sustainable methods for the synthesis and use of this compound is a critical research direction. This involves minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and environmentally benign solvents. The principles of green chemistry are guiding the design of new synthetic pathways that are not only efficient but also have a reduced environmental footprint.

Current research efforts are focused on developing catalytic processes that can operate under milder conditions, thereby lowering energy demands. The use of water as a solvent and the development of recyclable catalytic systems are also key strategies being explored. Beyond its synthesis, the potential for 2,2-dimethyl-1-propylamine to be used as a recyclable resolving agent or in other circular economy applications is an emerging area of interest.

Potential for Integration into Hybrid Chemical Systems and Supramolecular Frameworks

The unique structural and electronic properties of 2,2-dimethyl-1-propylamine make it an attractive component for the construction of hybrid chemical systems and supramolecular assemblies. Its ability to act as a ligand for metal ions opens up possibilities for the creation of novel coordination complexes with interesting catalytic, magnetic, or optical properties. The steric bulk of the neopentyl group can play a crucial role in controlling the coordination geometry and nuclearity of these complexes.

In the realm of supramolecular chemistry, the amine can participate in hydrogen bonding and other non-covalent interactions to form well-defined, self-assembled structures. Researchers are exploring the use of this compound as a template or guest molecule in the formation of metal-organic frameworks (MOFs) and other porous materials. These materials have potential applications in gas storage, separation, and catalysis, further expanding the utility of this versatile chemical compound.

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., sulfonate group nucleophilic substitution) and compare with experimental outcomes. Use Molinspiration or SwissADME to predict bioavailability for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.